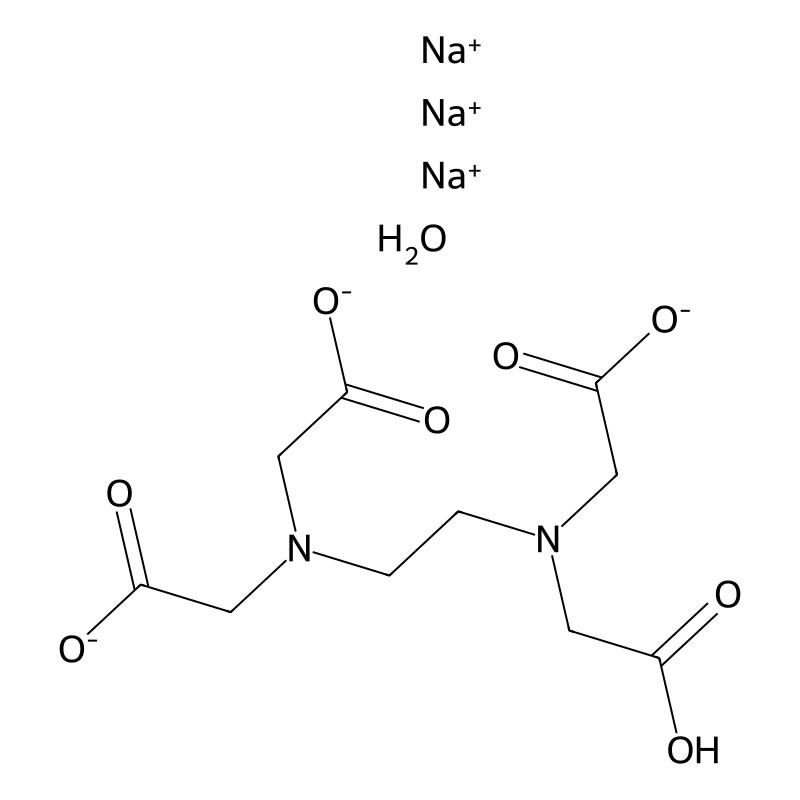

Edetate trisodium monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metal Chelation and its Importance in Research

Metal ions are essential for various biological processes, but their uncontrolled presence can disrupt cellular activities and interfere with experiments. Edetate trisodium monohydrate acts as a chelator, forming stable complexes with metal ions, effectively removing them from the solution and preventing unwanted interactions. This ability offers several advantages in scientific research:

- Enzymatic and Protein Studies: Edetate trisodium monohydrate is used to inactivate metal-dependent enzymes, enabling researchers to isolate and study the specific activity of non-metal-dependent enzymes. Additionally, it can prevent metal ions from causing protein aggregation, facilitating protein purification and analysis [].

- In Vitro Assays: In cell culture experiments, edetate trisodium monohydrate can be used to chelate metal ions present in the culture medium, preventing them from interfering with cell growth, viability, or specific cellular responses being studied [].

- Metal Ion Detection and Quantification: By selectively chelating specific metal ions, edetate trisodium monohydrate aids in their detection and quantification in various samples. This application is crucial in studies investigating metal ion homeostasis, metabolism, and potential toxicity [].

- Isolation and Purification of Biomolecules: Edetate trisodium monohydrate can be employed to remove metal ions that might contaminate or hinder the isolation and purification of biomolecules like DNA, RNA, and certain proteins [].

Edetate trisodium monohydrate, commonly referred to as trisodium edetate, is a chelating agent derived from ethylenediaminetetraacetic acid. Its chemical formula is C₁₀H₁₃N₂Na₃O₈·H₂O, and it appears as a white crystalline powder that is slightly soluble in water. This compound is primarily utilized for its ability to form stable complexes with metal ions, particularly in medical and industrial applications. The compound plays a crucial role in various fields, including pharmaceuticals, agriculture, and environmental science, owing to its capacity to bind divalent and trivalent metal ions such as lead, calcium, and iron .

- EDTA's primary mechanism of action involves chelation. The molecule's central amine and carboxylate groups act as Lewis bases, donating electron pairs to form stable ring structures with metal ions (Lewis acids). This chelation process removes metal ions from solution, preventing their interaction with other molecules.

- Toxicity: Generally considered low in toxicity for humans upon oral exposure. However, high doses can cause electrolyte imbalances.

- Flammability: Non-flammable [].

- Reactivity: Can react with strong oxidizing agents [].

Applications in Research

- EDTA is a versatile tool in various research disciplines:

- Biochemistry: It helps purify proteins by removing interfering metal ions.

- Analytical Chemistry: It aids in metal ion quantification and separation techniques.

- Environmental Science: It can be used to assess metal contamination in water and soil samples.

Edetate trisodium monohydrate acts as a hexadentate ligand, meaning it can coordinate with metal ions through multiple binding sites. The general reaction for the formation of a metal complex can be represented as:

where represents a metal cation. This reaction demonstrates the chelation process where the metal ion is enveloped by the EDTA ligand, effectively removing it from solution and preventing it from participating in other reactions . The stability of these complexes varies depending on the metal involved and the conditions of the reaction.

The synthesis of edetate trisodium monohydrate typically involves the neutralization of ethylenediaminetetraacetic acid with sodium hydroxide or sodium carbonate. The process can be summarized as follows:

- Preparation of Ethylenediaminetetraacetic Acid: Ethylenediaminetetraacetic acid is synthesized from ethylenediamine and chloroacetic acid.

- Neutralization: The acid is then neutralized with sodium hydroxide or sodium carbonate to form the trisodium salt.

- Crystallization: The resulting solution is concentrated and allowed to crystallize, yielding edetate trisodium monohydrate .

This method ensures high purity and yields of the chelating agent.

Edetate trisodium monohydrate has a wide range of applications across various fields:

- Medical Use: Primarily used in chelation therapy for heavy metal poisoning and hypercalcemia treatment.

- Industrial Use: Employed in water treatment processes to remove hardness caused by calcium and magnesium ions.

- Agriculture: Utilized as a micronutrient carrier to improve nutrient availability in soil.

- Laboratory Use: Commonly used in biochemical assays to prevent metal ion interference .

Studies on edetate trisodium monohydrate have highlighted its interactions with various metal ions. For instance, its ability to form stable complexes with lead allows for effective detoxification during chelation therapy. Research has shown that these complexes can significantly enhance urinary excretion rates of heavy metals while potentially affecting the bioavailability of essential trace elements like zinc and magnesium . Moreover, interactions with other pharmaceuticals can alter drug efficacy or lead to adverse reactions if not managed properly.

Edetate trisodium monohydrate belongs to a class of compounds known as aminopolycarboxylic acids. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Edetic Acid | C₁₀H₁₆N₂O₈ | Parent compound; exists in various salt forms |

| Edetate Disodium | C₁₀H₁₄N₂Na₂O₈ | Used similarly but has different sodium content |

| Tetrasodium Edetate | C₁₀H₁₂N₂Na₄O₈ | Contains four sodium ions; more soluble than others |

| Nitrilotriacetic Acid | C₇H₇N₃O₆ | A weaker chelator; binds fewer metals |

Edetate trisodium monohydrate stands out due to its high stability constants with various metal ions compared to other chelators like nitrilotriacetic acid, which has lower binding affinity. This makes edetate trisodium monohydrate particularly effective in clinical settings for heavy metal detoxification .

Industrial-Scale Production Methodologies

Industrial production of EDTA and its salt derivatives has undergone significant evolution since its first synthesis in 1935. Modern manufacturing employs several distinct methodologies, each offering unique advantages and limitations for commercial-scale operations.

Singer Two-Step Synthesis Optimization

The Singer two-step synthesis, developed in 1962 by John Singer and Mark Weisberg, represents a refined approach that produces exceptionally pure EDTA salts, including the trisodium monohydrate form. This method's key innovation lies in separating the cyanomethylation step from the hydrolysis process.

In the first step, ethylenediamine reacts with formaldehyde and hydrocyanic acid to form (ethylenedinitrilo)tetraacetonitrile (EDTN):

H₂NCH₂CH₂NH₂ + 4 CH₂O + 4 HCN → (NC-CH₂)₂N-CH₂CH₂-N(CH₂-CN)₂ + 4 H₂O

This solid intermediate is then isolated, washed, and hydrolyzed with sodium hydroxide:

(NC-CH₂)₂N-CH₂CH₂-N(CH₂-CN)₂ + 8 NaOH + 4 H₂O → (NaO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂Na)₂ + 4 NH₃

The Singer synthesis offers several distinct advantages over alternative methods:

- Production of very pure disodium EDTA salt

- Minimal formation of nitrilotriacetic acid (NTA) contaminants

- Higher product quality through isolation of the intermediate EDTN

- Product purity typically exceeding 99.5% with yields above 95%

The process can be executed in batch, semi-batch, or continuous flow configurations, with semi-batch processing generally delivering optimal yields and quality. Temperature control remains critical, particularly during the first cyanomethylation stage where the reaction must be maintained below 30°C, while the second stage proceeds at temperatures not exceeding 70°C.

Munz Historical Synthesis Limitations

The original synthesis of EDTA was developed by Ferdinand Münz in Austria in 1935. This historical method involved the direct reaction between ethylenediamine, monochloroacetic acid, and sodium hydroxide:

H₂NCH₂CH₂NH₂ + 4 ClCH₂COOH + 4 NaOH → (HO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂H)₂ + 4 NaCl + 4 H₂O

While groundbreaking at the time, the Münz synthesis presented several significant limitations for industrial-scale production:

- Product contamination with sodium chloride that proved difficult to remove

- Lower overall yields compared to modern cyanomethylation methods

- Handling challenges associated with corrosive chloroacetic acid

- Resource-intensive purification requirements

- Reduced atom economy due to salt formation

The final product contained significant sodium chloride contamination, which complicated purification efforts and reduced product quality. These limitations eventually led to the abandonment of the Münz process for commercial EDTA production, though its historical significance as the first successful EDTA synthesis remains noteworthy.

Cyanide-Based Single-Step Process Efficiency

The most widely implemented industrial method for EDTA production today is the single-step cyanide-based process, which employs alkaline cyanomethylation of ethylenediamine using sodium cyanide and formaldehyde:

H₂NCH₂CH₂NH₂ + 4 CH₂O + 4 NaCN + 4 H₂O → (NaO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂Na)₂ + 4 NH₃

This approach, pioneered by Frederick C. Bersworth in 1941, offers several advantages for large-scale manufacturing:

- Streamlined production with fewer processing steps

- Higher throughput capacity

- Reduced capital equipment requirements

- Lower overall production costs

- Yields typically exceeding 90%

The process begins with the reaction of ethylenediamine, formaldehyde, and sodium cyanide under alkaline conditions. Ammonia generated during the reaction is continuously removed, though some remains to react with starting materials, forming byproducts such as nitrilotriacetic acid (NTA).

To convert the resulting tetrasodium EDTA to the trisodium salt, controlled acidification with sulfuric or hydrochloric acid is performed. This step also allows for the separation of EDTA from water-soluble NTA contaminants, as the EDTA becomes insoluble under specific pH conditions while NTA remains in solution.

Table 1: Comparison of Industrial EDTA Production Methodologies

Purification Challenges in EDTA Salt Formation

NTA Byproduct Contamination Mitigation

One of the most significant challenges in EDTA production, particularly in single-step cyanomethylation processes, is the formation of nitrilotriacetic acid (NTA) as a byproduct. NTA forms when ammonia released during the reaction interacts with formaldehyde and sodium cyanide:

NH₃ + 3 CH₂O + 3 NaCN + 3 H₂O → N(CH₂CO₂Na)₃ + 3 NH₃

Several approaches have been developed to mitigate NTA contamination:

Selective Precipitation: The single-step synthesis requires acidification with sulfuric or hydrochloric acid, which causes EDTA to precipitate while NTA remains in solution, allowing for effective separation. This pH-dependent solubility difference enables manufacturers to obtain purer EDTA through properly controlled acidification.

Two-Step Process Implementation: The Singer synthesis inherently reduces NTA formation by isolating the EDTN intermediate before hydrolysis, which minimizes unwanted side reactions with ammonia. This approach produces significantly purer products but requires additional processing equipment and steps.

Continuous Ammonia Removal: Efficient removal of ammonia during the reaction reduces its availability for side reactions, thereby limiting NTA formation in single-step processes.

Recrystallization: Multiple recrystallization steps can further purify EDTA salts, though this approach reduces overall yield and increases production costs.

The effectiveness of these mitigation strategies varies considerably, with the Singer synthesis typically delivering the highest purity products but at higher production costs and complexity.

Crystalline Hydration Control Mechanisms

The formation of edetate trisodium monohydrate (C₁₀H₁₃N₂Na₃O₈·H₂O) requires precise control of crystallization conditions to achieve consistent hydration. This monohydrate form exhibits specific properties that make it desirable for many applications, including stability, solubility characteristics, and consistent performance.

Key factors influencing hydration control include:

Crystallization Temperature: The temperature profile during crystallization significantly impacts water incorporation into the crystal structure. Controlled cooling rates between 30-40°C after acidification help achieve the desired monohydrate form.

pH Regulation: Precise pH control during acidification is critical, with optimal values typically between 1.0-2.0 for trisodium salt formation. This pH range affects not only the sodium ion content but also the incorporation of water molecules.

Drying Parameters: Post-centrifugation drying conditions (temperature, humidity, and duration) determine the final hydration state. Typically, drying occurs at moderate temperatures to avoid dehydration beyond the monohydrate form.

Solvent Systems: The use of specific organic solvents during processing can influence the hydration state of the final product. Common solvents include toluene, dimethylbenzene, and water mixtures at controlled ratios.

Different hydration states of EDTA trisodium salt exhibit varying properties as shown in Table 2:

Table 2: Properties of EDTA Trisodium Salt Hydration States

Industrial crystallization of the monohydrate typically follows these steps:

- Acidification of tetrasodium EDTA solution to pH 1-2 using HCl (31-32%)

- Controlled cooling to 30-40°C with regulated cooling rates

- Centrifugation to separate the crystalline product

- Precise drying to maintain the monohydrate form

Green Chemistry Approaches for Sustainable Synthesis

As environmental concerns surrounding chemical manufacturing intensify, researchers have developed several green chemistry approaches to EDTA synthesis that address sustainability challenges while maintaining product quality and economic viability.

Traditional EDTA manufacturing processes raise several environmental concerns:

- Use of highly toxic cyanide compounds

- Generation of ammonia as a byproduct

- Energy-intensive processing requirements

- Production of potentially harmful byproducts like NTA

- Poor biodegradability of the final product

Several innovative approaches have emerged to address these challenges:

Iminodiacetonitrile-Based Synthesis: This method replaces traditional cyanomethylation with a two-step process utilizing iminodiacetonitrile or its derivatives with dihaloethane (typically ethylene dichloride). The reaction proceeds through:

- Initial substitution reaction in organic solvent with a basic catalyst

- Subsequent hydrolysis with sodium hydroxide

This approach achieves yields exceeding 95% with purities above 99.5%, while reducing some environmental concerns associated with traditional methods.

Microreactor Technology: Implementation of microchannel flow technology for EDTA synthesis offers several sustainability advantages:

EDTA as a Green Chemistry Enabler: While EDTA production presents environmental challenges, the compound itself can contribute to greener processes in other applications. For example, EDTA serves as a stabilizer in the green synthesis of adipic acid by:

Biodegradable Alternatives Development: Research into more environmentally friendly chelating agents has led to the development of compounds like S,S-ethylenediamine-N,N′-disuccinic acid (EDDS) and methylglycinediacetic acid (MGDA), which maintain similar chelating properties while offering enhanced biodegradability.

Table 3: Green Chemistry Metrics for EDTA Synthesis Methods

Practical implementation of these green chemistry approaches demonstrates that sustainability improvements need not compromise product quality or economic viability. For instance, the iminodiacetonitrile process with toluene as a solvent at reaction temperatures of 80-90°C consistently produces EDTA with purities exceeding 99.5% and yields above 95%.

Structural Dynamics of Metal-Ethylenediaminetetraacetate Complexes

The coordination chemistry of edetate trisodium monohydrate involves the formation of highly stable metal-ligand complexes through a hexadentate binding mechanism [7]. The ethylenediaminetetraacetate anion coordinates to metal ions through four carboxylate oxygen atoms and two nitrogen atoms from the diamine backbone [13]. This coordination arrangement creates a thermodynamically favored chelate structure that exhibits remarkable stability across various aqueous conditions [26].

The structural dynamics of these complexes are governed by the geometric constraints imposed by the ethylene backbone, which prevents the formation of ideal octahedral coordination geometries [43]. Instead, the bonding angles in the equatorial plane typically measure approximately 70°, necessitating the coordination of additional water molecules to satisfy the preferred coordination numbers of larger metal ions [43]. This structural flexibility allows the ligand to accommodate metal ions of varying sizes while maintaining strong chelation capabilities [41].

Lanthanide Contraction Effects in Lanthanide-Ethylenediaminetetraacetate Coordination

The lanthanide contraction phenomenon significantly influences the coordination behavior of ethylenediaminetetraacetate complexes with rare earth elements [8]. This effect, characterized by the gradual decrease in ionic radii from lanthanum to lutetium, directly impacts the structural parameters and stability of the resulting complexes [9]. Crystallographic studies have demonstrated systematic changes in metal-ligand bond distances across the lanthanide series, with mean bond distances gradually reducing from cerium to lutetium [8].

The coordination numbers of lanthanide-ethylenediaminetetraacetate complexes exhibit a distinct transition pattern influenced by lanthanide contraction [42]. Early lanthanides (lanthanum through holmium) typically form nine-coordinate complexes, while later lanthanides (erbium through lutetium) preferentially adopt eight-coordinate geometries [42]. This transition occurs specifically at erbium, where the reduced ionic radius no longer accommodates three water molecules in the coordination sphere [42].

Extended X-ray absorption fine structure analysis has revealed that lanthanide-ethylenediaminetetraacetate complexes maintain consistent structural features across the series, with all complexes exhibiting coordination through six atoms from the ethylenediaminetetraacetate ligand [13]. The average first-shell coordination distances demonstrate the expected lanthanide contraction trend, decreasing systematically from 2.62 Å for lanthanum to 2.57 Å for neodymium [13].

Aqueous Phase 9-Coordinate Complex Formation

Nine-coordinate complex formation represents the predominant structural motif for early lanthanide-ethylenediaminetetraacetate complexes in aqueous solution [13]. These complexes feature the hexadentate ethylenediaminetetraacetate ligand occupying six coordination sites, with three water molecules completing the nine-coordinate geometry [42]. The coordination environment exhibits a distorted tricapped trigonal prismatic structure that maximizes electrostatic interactions while minimizing steric repulsion [12].

The formation of nine-coordinate complexes is facilitated by the relatively large ionic radii of early lanthanides, which provide sufficient space to accommodate three additional water molecules [12]. Crystallographic analysis of potassium salts of lanthanide-ethylenediaminetetraacetate complexes confirms isomorphous structures for praseodymium, europium, gadolinium, and holmium complexes, all crystallizing in the orthorhombic space group Fdd2 with Z = 16 [42].

Molecular dynamics simulations have provided detailed insights into the aqueous phase structures of these nine-coordinate complexes [29]. The simulations reveal that the ethylenediaminetetraacetate ligand maintains its hexadentate coordination mode throughout the molecular dynamics trajectory, while the three coordinated water molecules exhibit dynamic exchange with the bulk solvent [29]. The coordination distances and angles remain remarkably stable, indicating the robust nature of the nine-coordinate structure [30].

Thermodynamic Stability of Trisodium Ethylenediaminetetraacetate Chelates

The thermodynamic stability of trisodium ethylenediaminetetraacetate chelates exhibits exceptional values across the metal ion series, reflecting the strong chelate effect associated with hexadentate coordination [4]. Formation constants for these complexes span several orders of magnitude, with logarithmic values ranging from 8.79 for magnesium to 25.1 for iron(III) [26]. The stability sequence generally follows the order of increasing charge-to-radius ratio, with trivalent cations forming significantly more stable complexes than divalent cations [33].

Temperature-dependent studies have revealed that the thermodynamic parameters of complex formation are predominantly enthalpy-driven for most metal ions [32]. The enthalpy of formation remains relatively constant across the early lanthanide series but becomes increasingly negative for heavier lanthanides, reflecting stronger electrostatic interactions due to lanthanide contraction [15]. Entropy contributions, while generally negative due to the ordering of the coordination sphere, play a crucial role in determining the overall stability of these complexes [15].

| Metal Ion | Stability Constant (log K) | Reference |

|---|---|---|

| Lanthanum(III) | 14.48 | [33] |

| Cerium(III) | 15.04 | [33] |

| Praseodymium(III) | 15.44 | [33] |

| Neodymium(III) | 15.75 | [33] |

| Samarium(III) | 16.20 | [33] |

| Europium(III) | 16.23 | [33] |

| Terbium(III) | 16.59 | [33] |

| Holmium(III) | 17.13 | [33] |

| Erbium(III) | 17.45 | [33] |

| Ytterbium(III) | 18.04 | [33] |

| Lutetium(III) | 18.19 | [33] |

pH-Dependent Speciation Patterns

The speciation behavior of ethylenediaminetetraacetate complexes demonstrates strong pH dependence due to the protonation equilibria of the ligand [17]. At low pH values, protonated forms of ethylenediaminetetraacetate predominate, with the fully protonated species exhibiting pKa values of 20.96, 18.96, 16.28, and 10.17 for successive deprotonation steps [33]. The capacity of ethylenediaminetetraacetate to chelate divalent cations increases exponentially with increasing pH over the range of pH 8 to pH 10, as all four carboxyl groups approach complete deprotonation [17].

pH-dependent formation of metal-ethylenediaminetetraacetate complexes follows distinct patterns based on the metal ion properties [20]. For technetium(IV) complexes, the apparent stability constants increase with increasing hydrogen ion concentration, indicating the formation of protonated complex species of the form metal-hydrogen-ethylenediaminetetraacetate [20]. Speciation diagrams reveal that the nonprotonated metal-ethylenediaminetetraacetate complex dominates at pH values greater than 3, while protonated complexes become significant at lower pH values [20].

The effectiveness of ethylenediaminetetraacetate as a metal chelator improves substantially at elevated pH values due to the complete deprotonation of carboxylate groups [17]. Studies on DNA preservation demonstrate that ethylenediaminetetraacetate solutions at pH 10 exhibit significantly enhanced metal-chelating capacity compared to pH 8 solutions, resulting in improved preservation of high molecular weight DNA through more effective sequestration of nuclease cofactors [17].

Competitive Ligand Displacement Kinetics

Competitive ligand displacement reactions involving ethylenediaminetetraacetate exhibit complex kinetic behavior that depends on the nature of both the incoming and outgoing ligands [34]. The kinetic chelate effect plays a crucial role in these processes, as the complete dissociation of the hexadentate ethylenediaminetetraacetate ligand requires multiple sequential bond-breaking steps [37]. The first dissociation step typically represents the rate-limiting process, as it involves the initial weakening of the chelate structure while the remaining coordination bonds maintain the metal-ligand association [40].

Studies of copper(II)-diethylenetriamine displacement by ethylenediaminetetraacetate reveal first-order kinetics with respect to both the metal complex and the incoming ligand [34]. The reaction mechanism involves the formation of an outer-sphere complex followed by stepwise ligand replacement, with rate constants ranging from 10² to 10⁴ M⁻¹s⁻¹ depending on pH conditions [34]. The pH dependence reflects the protonation state of ethylenediaminetetraacetate, with the fully deprotonated form exhibiting the highest displacement rates [34].

Metallothionein displacement studies provide insights into the competitive binding behavior of ethylenediaminetetraacetate with protein ligands [36]. Nuclear magnetic resonance titration experiments demonstrate that ethylenediaminetetraacetate interacts preferentially with cadmium ions in the beta-domain cluster of metallothionein, exhibiting cooperative binding behavior [36]. The displacement kinetics show biphasic behavior, with rapid initial cadmium removal followed by slower extraction of the remaining metal ions, indicating distinct binding environments within the protein structure [36].

Edetate trisodium monohydrate (C₁₀H₁₅N₂Na₃O₉, molecular weight 376.20 g/mol) represents a crucial chelating agent in environmental remediation applications [1] [2]. This comprehensive analysis examines the compound's role in heavy metal sequestration, soil decontamination, and photocatalytic degradation pathways, focusing on its unique chemical properties that enable effective environmental cleanup strategies.

Environmental Remediation Applications

Heavy Metal Sequestration in Wastewater Treatment

The exceptional chelating properties of edetate trisodium monohydrate make it invaluable for removing heavy metals from contaminated water systems [3]. The compound's ability to form stable complexes with metal ions through its six coordination sites (two nitrogen atoms and four oxygen atoms) provides superior metal binding capacity compared to conventional treatment methods [4].

Polymeric Edetate Trisodium Monohydrate-Functionalized Adsorbent Design

Modern environmental remediation strategies increasingly rely on polymeric adsorbents functionalized with edetate trisodium monohydrate to enhance heavy metal removal efficiency [5]. These advanced materials combine the chelating properties of edetate trisodium monohydrate with the structural advantages of polymer matrices, creating highly effective treatment systems.

The alginate-edetate trisodium monohydrate hybrid aerogel demonstrates remarkable performance in cadmium removal, achieving maximum adsorption capacities of 177.3 mg/g with removal efficiencies exceeding 85% [3]. This system maintains selectivity toward specific metal ions while providing excellent regeneration capabilities through simple acid-washing processes.

Chitosan-polyacrylamide double network hydrogels functionalized with edetate trisodium monohydrate show exceptional versatility in industrial wastewater treatment [4]. These systems achieve theoretical maximum sorption capacities of 138.41 mg/g for lead ions and demonstrate remarkable performance in treating complex industrial effluents, reducing total metal ion concentrations from 448.5 mg/L to 5.0 mg/L at an adsorbent dosage of 8 g/L.

The hierarchical porous microspheres modified with edetate trisodium monohydrate represent cutting-edge adsorbent technology [5]. These materials feature high surface areas of 665 m²/g and large porosity of 90%, enabling effective metal extraction through enhanced mass transfer and accessibility of chelating sites.

Table 1: Performance Characteristics of Polymeric Edetate Trisodium Monohydrate-Functionalized Adsorbents

| Adsorbent Type | Target Metal | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | pH Range | Reference |

|---|---|---|---|---|---|

| Alginate-Edetate Trisodium Monohydrate Hybrid Aerogel | Cd²⁺ | 177.3 [3] | >85 [3] | Neutral [3] | Citation 2 |

| Edetate Trisodium Monohydrate-Chitosan/Polyacrylamide Hydrogel | Pb²⁺ | 138.41 [4] | 99.0 (industrial effluent) [4] | Varies [4] | Citation 11 |

| Edetate Trisodium Monohydrate-Functionalized Hierarchical Porous Microspheres | Co²⁺ | Not specified [5] | Not specified [5] | Neutral [5] | Citation 23 |

| Edetate Trisodium Monohydrate-Modified SBA-16 Mesoporous Silica | Zn²⁺ | Not quantified [6] | 85% after 5 cycles [6] | pH 9 [6] | Citation 24 |

| Edetate Trisodium Monohydrate-Functionalized Graphene Oxide-Chitosan | Multiple metals | Not specified [7] | Not specified [7] | Varies [7] | Citation 29 |

Advanced composite materials incorporating edetate trisodium monohydrate demonstrate superior performance in treating groundwater and wastewater contamination [8]. High-concentration systems combining activated charcoal, edetate trisodium monohydrate, and metal oxides achieve excellent removal efficiencies following the order: Zn > B > Cu > Mn > Pb > Cr > As > Al. These systems maintain effectiveness across varying pH conditions and contact times, providing robust solutions for diverse contamination scenarios.

The magnetic recovery capabilities of edetate trisodium monohydrate-functionalized composites offer practical advantages for large-scale applications [9]. Sargassum@magnetite composite systems achieve 29.8 mg/g mercury adsorption capacity while maintaining 75% efficiency after four reuse cycles, demonstrating the commercial viability of these advanced materials.

Chelate-Assisted Soil Decontamination Strategies

Edetate trisodium monohydrate plays a pivotal role in soil remediation through chelate-assisted extraction techniques [10]. These strategies leverage the compound's ability to increase heavy metal solubility and mobility in soil matrices, facilitating their removal through various extraction methods.

Phytoremediation enhancement using edetate trisodium monohydrate significantly improves plant uptake of heavy metals from contaminated soils [11]. Studies with Brachiaria mutica demonstrate that edetate trisodium monohydrate application results in better plant growth and metal accumulation compared to alternative chelating agents such as diethylene triamine penta acetic acid. The enhanced metal bioavailability leads to improved shoot and root fresh weight while increasing translocation factors for effective metal removal.

Table 2: Chelate-Assisted Soil Decontamination Applications

| Study System | Chelating Agent | Target Contaminant | Treatment Effectiveness | Environmental Considerations | Reference |

|---|---|---|---|---|---|

| Nickel-contaminated soil with Brachiaria mutica | Edetate Trisodium Monohydrate vs DTPA | Nickel (0-100 ppm) | Edetate Trisodium Monohydrate showed better performance than DTPA [11] | Plant growth enhancement [11] | Citation 3 |

| Municipal solid waste compost treatment | GLDA vs Edetate Trisodium Monohydrate | Multiple heavy metals | GLDA showed superior biodegradability [12] | Reduced ecological impact [12] | Citation 6 |

| Heavy metal extraction from contaminated soil | Edetate Trisodium Monohydrate | Heavy metals | Enhanced metal mobility [13] | Potential leaching concerns [13] | Citation 15 |

| Phytoextraction enhancement studies | Various aminopolycarboxylic acids | Cd, Pb, Cu, Zn | Increased metal solubility and uptake [10] | Degradation rate crucial for acceptance [10] | Citation 9 |

| Soil washing with chelating agents | Edetate Trisodium Monohydrate-based extractants | Potentially toxic elements | Effective metal extraction [14] | Suitable for contaminated sites [14] | Citation 18 |

The effectiveness of edetate trisodium monohydrate in soil washing applications depends on multiple factors including soil composition, metal speciation, and environmental conditions [13]. Comparative studies reveal that edetate trisodium monohydrate demonstrates superior performance in extracting lead, copper, and zinc from contaminated soils compared to other chelating agents. The compound's stability and resistance to degradation under field conditions make it particularly suitable for large-scale remediation projects.

Municipal solid waste compost treatment represents an emerging application area where edetate trisodium monohydrate contributes to circular economy principles [12]. While biodegradable alternatives like glutamic acid N,N'-diacetic acid show promise for reducing ecological impact, edetate trisodium monohydrate remains valuable for its proven effectiveness and predictable performance in diverse contamination scenarios.

The environmental fate of edetate trisodium monohydrate in soil systems requires careful consideration to prevent secondary contamination [10]. Research indicates that the compound's recalcitrance to degradation can lead to potential leaching concerns, necessitating the development of enhanced degradation strategies or alternative chelating approaches for long-term soil remediation applications.

Photocatalytic Degradation Pathways

Photocatalytic processes represent a promising avenue for both utilizing and degrading edetate trisodium monohydrate in environmental systems [15]. These pathways offer dual benefits: using the compound's chelating properties to enhance photocatalytic efficiency while simultaneously addressing its environmental persistence through controlled degradation.

Solar Photolysis Efficiency in Surface Waters

Solar photolysis of edetate trisodium monohydrate in surface waters occurs through direct and indirect photochemical processes [16]. The compound's susceptibility to photodegradation under natural sunlight conditions provides an important environmental fate pathway that influences its persistence and potential accumulation in aquatic systems.

Studies using titanium dioxide suspension systems demonstrate that edetate trisodium monohydrate degradation reaches 90% efficiency after 60 minutes of illumination under optimized conditions [15]. The presence of iron(III) enhances degradation through photo-Fenton reactions, with optimal performance achieved at pH 3.0 using 0.73 g/L titanium dioxide catalyst loading. These findings indicate that controlled photocatalytic treatment can effectively remove edetate trisodium monohydrate from contaminated water systems.

Table 3: Photocatalytic Degradation Pathways of Edetate Trisodium Monohydrate Systems

| Photocatalytic System | Edetate Trisodium Monohydrate Degradation Efficiency (%) | Optimal pH | Light Source | Key Mechanism | Reference |

|---|---|---|---|---|---|

| Titanium dioxide suspension with Fe(III) | 90% after 60 min [15] | pH 3.0 [15] | UV illumination [15] | Photo-Fenton reactions [15] | Citation 39 |

| Ti@TiO₂ core-shell nanoparticles | High efficiency reported [17] | Not specified [17] | UV to NIR spectrum [17] | Photothermal effects [17] | Citation 42 |

| Titanium dioxide with Fe(III)-Edetate Trisodium Monohydrate complex | Enhanced by Fe presence [18] | Acidic conditions [18] | UVA light [18] | Ligand-to-metal charge transfer [18] | Citation 50 |

| Solar photolysis in surface waters | Variable based on conditions [16] | Natural pH range [16] | Solar irradiation [16] | Direct photolysis [16] | Citation 52 |

| LDH/CTF-1 heterojunction | Used as hole scavenger [19] | pH 9 [19] | Visible light [19] | Hole-mediated oxidation [19] | Citation 48 |

The core-shell titanium nanoparticles exhibit enhanced photocatalytic activity across the ultraviolet to near-infrared spectrum, enabling efficient edetate trisodium monohydrate degradation under various lighting conditions [17]. The photothermal effects generated by these systems contribute to higher yields of oxidizing radicals, resulting in more complete degradation of the chelating agent and associated organic matter.

Solar photolysis efficiency in natural surface waters varies significantly based on water chemistry, dissolved organic matter content, and seasonal variations in solar irradiation [16]. The presence of natural organic matter can either enhance or inhibit photodegradation depending on its composition and concentration, affecting the overall fate of edetate trisodium monohydrate in aquatic environments.

Advanced photocatalytic systems utilizing layered double hydroxide and covalent triazine framework heterojunctions demonstrate the potential for visible light-driven degradation processes [19]. These systems achieve high degradation efficiencies while operating under mild conditions, making them suitable for practical environmental applications where ultraviolet irradiation may be limited.

Iron-Edetate Trisodium Monohydrate Redox Cycling in Gas Scrubbing

The iron-edetate trisodium monohydrate redox system represents a sophisticated approach to gas scrubbing applications, particularly for nitrogen oxide removal from flue gas streams [20]. This system leverages the reversible redox properties of iron complexes to achieve simultaneous pollutant removal and reagent regeneration.

Simultaneous nitrogen oxide and sulfur dioxide removal systems utilize iron(II)-edetate trisodium monohydrate complexes that undergo controlled redox cycling [20]. The iron(II) form actively binds nitrogen oxide molecules, while oxygen in the flue gas oxidizes iron(II) to iron(III), reducing the absorption capacity. Regeneration occurs through catalytic reduction using sulfite ions produced from sulfur dioxide dissolution, creating a self-sustaining treatment cycle.

Table 4: Iron-Edetate Trisodium Monohydrate Redox Cycling Applications in Gas Scrubbing

| Application | Iron-Edetate Trisodium Monohydrate Complex | Removal Efficiency | Regeneration Method | Operating Conditions | Reference |

|---|---|---|---|---|---|

| Simultaneous NO and SO₂ removal | Fe(II)Edetate Trisodium Monohydrate | High NO and SO₂ removal [20] | Catalytic reduction with sulfite [20] | pH ~7.5, with activated carbon [20] | Citation 59 |

| Nitric oxide removal from flue gas | Fe(II)Edetate Trisodium Monohydrate with citrate | NO reduction rate: 0.0222-0.100 m/Mh [21] | Microbial reduction [21] | Anaerobic conditions [21] | Citation 61 |

| NOx removal with microbial reduction | Fe(II)Edetate Trisodium Monohydrate | Persistent NO removal capacity [22] | Biological reduction [22] | Controlled O₂ levels [22] | Citation 70 |

| Electrochemical regeneration | Fe(II)/Fe(III)Edetate Trisodium Monohydrate | Effective Fe(III) to Fe(II) conversion [23] | Electrochemical reduction [23] | Electric current application [23] | Citation 62 |

| Biological reduction system | Fe(II)Edetate Trisodium Monohydrate | High absorption capacity [24] | Biological denitrification [24] | Microbial growth conditions [24] | Citation 71 |

The optimization of iron-edetate trisodium monohydrate gas scrubbing systems requires careful control of pH, temperature, and oxygen content [20]. Maximum removal efficiency occurs at pH 7.5 with activated carbon as a regeneration catalyst. Higher temperatures favor efficient nitrogen oxide removal by accelerating iron(II) regeneration, while excessive oxygen content hampers performance by promoting iron(II) oxidation faster than regeneration can occur.

Microbial reduction systems offer sustainable approaches to iron-edetate trisodium monohydrate regeneration [21]. These biological systems utilize denitrifying bacteria to reduce absorbed nitrogen oxides to nitrogen gas while simultaneously reducing iron(III) back to iron(II). The integration of microbial processes enables continuous operation with reduced chemical inputs and enhanced environmental compatibility.

Electrochemical regeneration represents a promising technology for industrial-scale applications [23]. Nanoscale zero-valent iron addition under controlled pH conditions effectively regenerates iron(II)-edetate trisodium monohydrate solutions, maintaining consistent nitrogen oxide removal performance. This approach offers precise control over regeneration rates and can be integrated with existing flue gas treatment infrastructure.

The biological reduction pathway through combined chemical absorption and microbial treatment provides an environmentally friendly alternative to conventional selective catalytic reduction processes [24]. While requiring specific conditions to maintain microbial growth, these systems offer long-term sustainability advantages and reduced operational costs compared to purely chemical treatment methods.

Environmental Fate and Transformation Pathways

The environmental behavior of edetate trisodium monohydrate involves complex transformation pathways that influence its persistence and ecological impact [25]. The compound's resistance to biodegradation in typical environmental conditions leads to accumulation in water treatment facilities and potential transport to natural water bodies. However, specific degradation pathways exist under controlled conditions that can be leveraged for environmental management.

Photochemical degradation represents the primary natural attenuation mechanism for edetate trisodium monohydrate in surface waters [26]. The formation of iron(III)-edetate trisodium monohydrate complexes under natural conditions enables photolysis reactions that gradually break down the chelating agent. The half-life of these complexes ranges from several months to years depending on water chemistry and light exposure conditions.

The mineralization of edetate trisodium monohydrate through advanced oxidation processes produces various intermediate compounds before complete degradation to carbon dioxide and water [17]. Gas chromatography-mass spectrometry analysis reveals the formation of ethylenediamine triacetic acid, iminodiacetic acid, and other intermediate products during the degradation process. Understanding these pathways is crucial for assessing the environmental safety of photocatalytic treatment systems.

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant